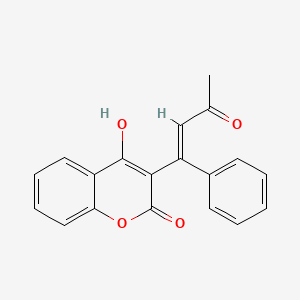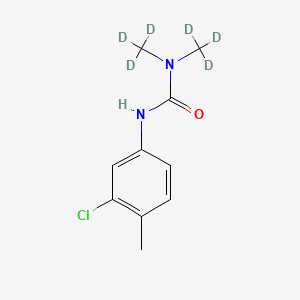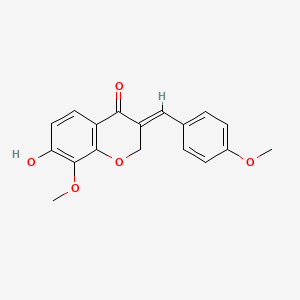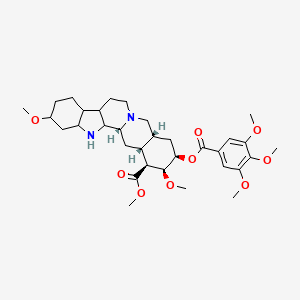
D-Mannose-2-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Mannose-2-13C is a stable isotope-labeled form of D-mannose, a naturally occurring monosaccharide. The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. D-Mannose itself is a C-2 epimer of glucose and plays a significant role in glycosylation processes within cells .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-Mannose-2-13C typically involves the isomerization of D-glucose using molybdate catalysts. The reaction conditions are optimized to achieve high yields of D-mannose. The process involves the use of molybdic acid or molybdate as a catalyst to isomerize D-glucose into D-mannose .
Industrial Production Methods: Industrial production of this compound often involves the extraction of D-mannose from biomass sources such as coffee grounds, konjac flour, and acai berry. These methods are considered green and sustainable, providing an eco-friendly approach to producing D-mannose .
化学反応の分析
Types of Reactions: D-Mannose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction reactions typically involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.
Major Products: The major products formed from these reactions include D-mannitol (from reduction) and D-mannonic acid (from oxidation) .
科学的研究の応用
D-Mannose-2-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying glycosylation processes and the role of mannose in cellular functions.
作用機序
The primary mechanism of action of D-Mannose-2-13C involves interfering with bacterial adhesion, particularly in the context of urinary tract infections. D-Mannose binds to the FimH adhesin on the surface of uropathogenic Escherichia coli, preventing the bacteria from adhering to the urothelium and thus reducing the risk of infection .
類似化合物との比較
- D-Mannose-1-13C
- D-Mannose-6-13C
- D-Mannose-13C6
- D-Ribose-1-13C
- D-Ribose-2-13C
Uniqueness: D-Mannose-2-13C is unique due to its specific labeling at the second carbon position, which makes it particularly useful for detailed metabolic studies. This specificity allows researchers to track the metabolic pathways and interactions of mannose with high precision .
特性
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-JJELKLASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C@@H](C(O1)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: Why is D-Mannose-2-13C particularly useful for studying phosphomannoisomerase?
A1: this compound is a specifically labeled isotopologue of D-Mannose, a substrate of PMI. The 13C label at the C2 position is strategically placed to probe the reaction mechanism of PMI. The study utilized 2D 13C EXSY NMR, a technique that allows researchers to observe the exchange of magnetization between different chemical environments. By introducing this compound and monitoring the 13C label through 2D 13C EXSY NMR, the researchers could directly track the interconversion of D-Mannose-6-phosphate and D-Fructose-6-phosphate catalyzed by PMI []. This provided valuable insights into the enzyme's dual anomeric specificity, meaning its ability to bind and process both alpha and beta anomers of the sugar substrates.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H,5H-Cyclopenta[f]pyrido[1,2-c][1,3]oxazepine,decahydro-,(3a-alpha-,10a-alpha-,11a-bta-)-(9CI)](/img/new.no-structure.jpg)

![[1,2-13C2]Glycolaldehyde](/img/structure/B583821.png)

